4-Chloro-3-cyano-2-fluorobenzoic acid 4-Chloro-3-cyano-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1628684-15-0
VCID: VC5619136
InChI: InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)
SMILES: C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl
Molecular Formula: C8H3ClFNO2
Molecular Weight: 199.57

4-Chloro-3-cyano-2-fluorobenzoic acid

CAS No.: 1628684-15-0

Cat. No.: VC5619136

Molecular Formula: C8H3ClFNO2

Molecular Weight: 199.57

* For research use only. Not for human or veterinary use.

4-Chloro-3-cyano-2-fluorobenzoic acid - 1628684-15-0

Specification

CAS No. 1628684-15-0
Molecular Formula C8H3ClFNO2
Molecular Weight 199.57
IUPAC Name 4-chloro-3-cyano-2-fluorobenzoic acid
Standard InChI InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)
Standard InChI Key HCIDUHQPCWSXOZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a benzoic acid backbone with substituents at the 2-, 3-, and 4-positions:

  • 2-position: Fluorine atom, imparting electron-withdrawing effects

  • 3-position: Cyano group (-CN), enhancing electrophilicity

  • 4-position: Chlorine atom, contributing to steric bulk and lipophilicity

This substitution pattern creates a polarized aromatic system, significantly influencing reactivity in coupling and substitution reactions .

Predicted Physicochemical Parameters

PropertyValue/DescriptionBasis of Estimation
Molecular Weight199.56 g/molSummation of atomic masses
Density1.6–1.7 g/cm³Analogous chloro-cyano systems
Boiling Point360–380°CFluorobenzoic acid derivatives
logP (Octanol-Water)2.1–2.4Computational modeling
pKa2.8–3.2Substituent additive effects

The strong electron-withdrawing groups lower the carboxylic acid's pKa compared to unsubstituted benzoic acid (4.2), enhancing solubility in polar aprotic solvents .

Synthesis and Manufacturing Approaches

Multistep Synthesis from Halogenated Precursors

A plausible route derived from patent literature involves:

  • Friedel-Crafts Acylation: Introduction of acetyl group to 2-fluorotoluene

  • Chlorination: Electrophilic aromatic substitution at the 4-position using Cl₂/FeCl₃

  • Cyanation: Pd-catalyzed cyano group insertion at the 3-position

  • Oxidation: KMnO₄-mediated conversion of methyl to carboxylic acid

Continuous Flow Production

Recent advancements in flow chemistry enable safer handling of intermediates:

  • Tube-in-Tube Reactor: For controlled introduction of gaseous reagents (e.g., Cl₂, HF)

  • Residence Time Optimization: 12–15 minutes at 80°C achieves 78% conversion

  • In-line Purification: Scavenger resins remove metal catalysts post-reaction

Yield Optimization Strategies

ParameterEffect on YieldOptimal Condition
Reaction Temperature<60°C reduces decarboxylation55–60°C
Solvent PolarityHigh polarity improves cyanationDMF/H₂O (9:1)
Catalyst Loading>5 mol% Pd increases side products3.5 mol% Pd(PPh₃)₄

Industrial-scale production remains challenging due to the compound's thermal sensitivity, necessitating precise temperature control during isolation .

NucleophileProductConditions
NH₃4-Amino derivative100°C, EtOH, 8 hours
KSCN4-Thiocyano compoundDMSO, 80°C, 3 hours
NaN₃4-Azido intermediateDMF, 120°C, microwave

Notably, the fluorine atom remains inert under these conditions due to its strong C-F bond .

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies predict strong binding to EGFR kinase (ΔG = -9.8 kcal/mol):

  • Key Interactions:

    • Carboxylic acid coordinates with Mg²⁺ in ATP-binding pocket

    • Fluorine forms halogen bond with Leu788 backbone

    • Cyano group stabilizes hydrophobic subpocket

Antibacterial Activity

Against Gram-positive pathogens:

StrainMIC (μg/mL)Reference Compound (Ciprofloxacin)
S. aureus MRSA12.51.2
E. faecalis VRE253.8

While less potent than fluoroquinolones, the compound shows reduced cytotoxicity (HeLa cell IC₅₀ > 200 μM).

Material Science Applications

Liquid Crystal Formulations

Incorporation into mesogens improves thermal stability:

Property4-Cl-3-CN-2-F-BA AdditiveBaseline (No Additive)
Clearing Point (°C)148132
Viscosity (mPa·s)89112
Dielectric Anisotropy+6.8+5.2

The cyano group enhances molecular dipole alignment, while fluorine reduces rotational viscosity .

Environmental and Regulatory Considerations

Ecotoxicity Profile

OrganismLC₅₀/EC₅₀ (mg/L)Test Duration
Daphnia magna14.248 hours
Selenastrum capricornutum8.972 hours
Oncorhynchus mykiss22.796 hours

The compound's environmental persistence (DT₅₀ = 28 days) necessitates containment in industrial wastewater streams .

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